

Unveiling Ps4: A Technical Guide to Prepro-TRH-(160-169)

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Compound of Interest

Compound Name: Prepro-TRH-(160-169)

Cat. No.: B039143

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A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of **Prepro-TRH-(160-169)**, a decapeptide with significant modulatory effects on endocrine and gastrointestinal functions. This document consolidates current knowledge on its nomenclature, core functions, underlying signaling mechanisms, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Nomenclature and Alternative Names

The peptide fragment corresponding to amino acids 160-169 of the thyrotropin-releasing hormone (TRH) precursor protein, Prepro-TRH, is known by several names in scientific literature. Understanding these synonyms is crucial for a comprehensive literature search and a clear understanding of its biological roles.

Primary Name	Alternative Names & Synonyms
Prepro-TRH-(160-169)	Ps4[1][2]
TRH-potentiating peptide[3]	
pST10[4]	
Prepro Thyrotropin-Releasing Hormone (160-169)[1]	

Core Functions and Biological Activity

Ps4 is a biologically active peptide that primarily functions as a potentiator of TRH-mediated physiological responses. It is co-localized and co-released with TRH from the median eminence.^[5] While it exhibits minimal intrinsic activity when administered alone, its synergistic action with TRH has been observed in two key areas: the potentiation of thyrotropin (TSH) release from the anterior pituitary and the enhancement of gastric acid secretion.^{[4][6][7]}

Potentiation of TSH Release

Ps4 significantly enhances the stimulatory effect of TRH on TSH secretion from pituitary thyrotrophs. This suggests a cooperative mechanism where both peptides, derived from the same precursor, act on the same target cells to fine-tune hormonal output.^[5]

Table 1: Quantitative Data on Ps4-Mediated Potentiation of TRH-Induced TSH Release

Parameter	Value	Experimental Model	Reference
Ps4 Concentration for Potentiation	Dose-dependent	Perifused rat anterior pituitaries	^[8]
Receptor Binding Affinity (Kd)	0.22 nM	Rat pituitary membrane homogenates	^[5]
Receptor Density (Bmax)	517 fmol/mg protein	Rat pituitary membrane homogenates	^[5]

Enhancement of Gastric Acid Secretion

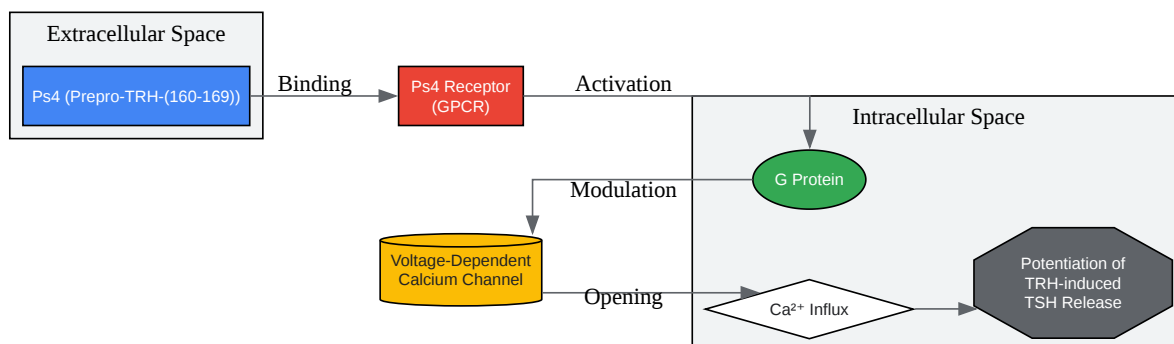
In the central nervous system, Ps4 potentiates the action of TRH in the dorsal motor nucleus of the vagus, leading to an augmented stimulation of gastric acid secretion.^{[4][7]} This highlights a role for Ps4 in the neural regulation of digestive processes.

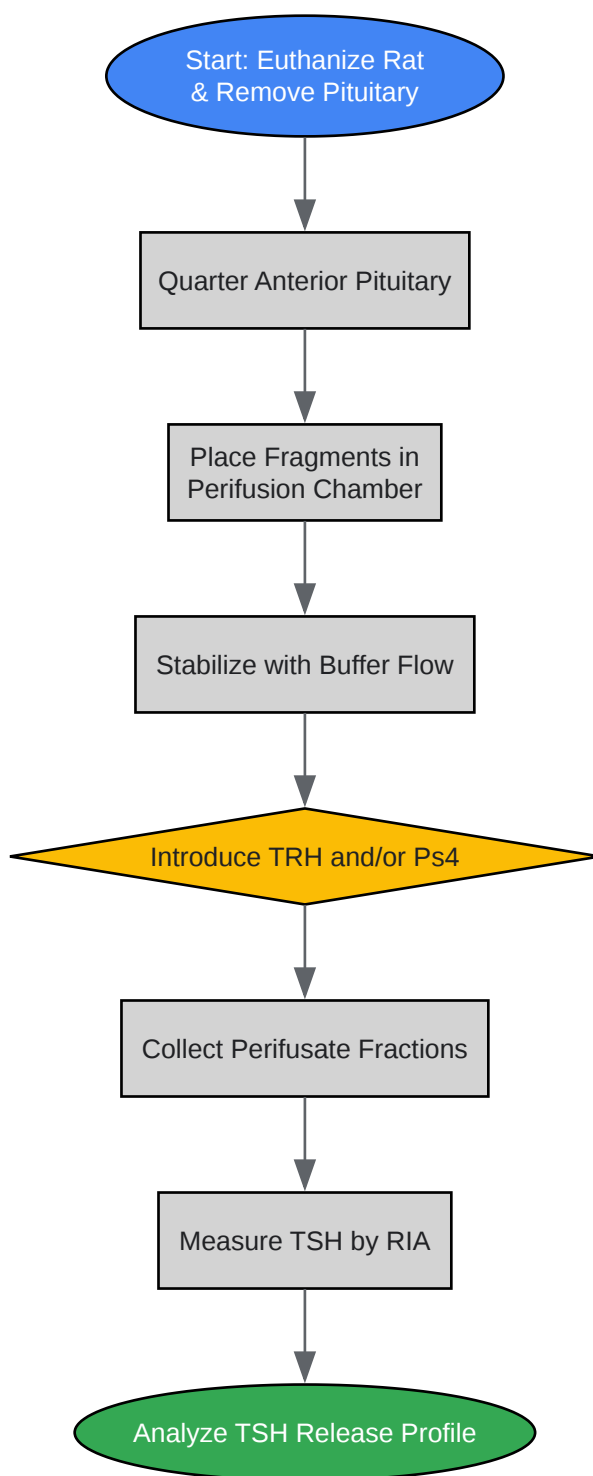
Table 2: Quantitative Data on Ps4-Mediated Potentiation of Gastric Acid Secretion

Ps4 Dose (intradorsal motor nucleus)	TRH Dose (intradorsal motor nucleus)	Potentiation of Acid Response	Experimental Model	Reference
100 ng	50 ng	14%	Urethane- anesthetized rats	[7]
150 ng	50 ng	76%	Urethane- anesthetized rats	[7]
200 ng	50 ng	182%	Urethane- anesthetized rats	[7]

Signaling Pathways

The molecular mechanism underlying the potentiating effects of Ps4 involves a distinct signaling pathway that converges with the TRH signaling cascade. Evidence suggests that Ps4 binds to a specific G protein-coupled receptor on the pituitary cell surface, which is different from the TRH receptor.[\[5\]](#) This binding event initiates a signaling cascade that involves the influx of extracellular calcium through voltage-dependent calcium channels.





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